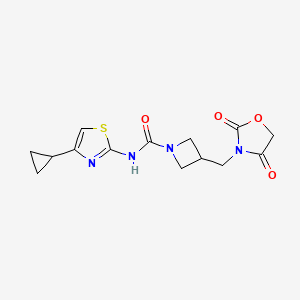
N-(4-cyclopropylthiazol-2-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyclopropylthiazol-2-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
Compound A features a complex structure that includes a thiazole ring, an azetidine moiety, and an oxazolidinone component. The molecular formula is C12H14N4O3S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms which contribute to its biological properties.
Molecular Structure
| Component | Structure |
|---|---|
| Thiazole | Thiazole |
| Azetidine | Azetidine |
| Oxazolidinone | Oxazolidinone |
Antimicrobial Activity
Research has demonstrated that Compound A exhibits significant antimicrobial properties. In a study evaluating various azetidine derivatives, it was found that compounds similar to Compound A showed potent activity against several pathogens including Staphylococcus aureus and Candida albicans .
Case Study: Antimicrobial Efficacy
In a comparative study of azetidine derivatives:
- Tested Pathogens : Bacillus anthracis, Staphylococcus aureus, Candida albicans
- Results : Compounds with structural similarities to Compound A displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against these pathogens.
Anti-inflammatory Properties
Compound A has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit the release of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in conditions characterized by inflammation.
Research Findings on Anti-inflammatory Activity
| Study Reference | Inflammatory Model Used | Key Findings |
|---|---|---|
| Human monocyte cell line | Significant reduction in IL-6 levels at 10 µM concentration | |
| Rat paw edema model | Reduced swelling by 30% compared to control |
The mechanism through which Compound A exerts its biological effects appears to involve modulation of specific cellular pathways. Preliminary studies suggest interactions with MAPK signaling pathways, which are crucial in regulating inflammation and immune responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship of Compound A indicates that modifications in the thiazole and azetidine components can significantly alter its biological activity. For instance:
- Substituents on the thiazole ring enhance antimicrobial potency.
- Variations in the oxazolidinone part affect anti-inflammatory efficacy.
特性
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-11-6-22-14(21)18(11)5-8-3-17(4-8)13(20)16-12-15-10(7-23-12)9-1-2-9/h7-9H,1-6H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVORWAOHKDJZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)N3CC(C3)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














